2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the phenoxy and phenylacetamide groups, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization to form oxadiazole ring: The 2-methoxybenzohydrazide is then treated with an appropriate aryl aldehyde under acidic conditions to form the oxadiazole ring.
Coupling with phenoxyacetic acid: The oxadiazole derivative is then coupled with phenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy and phenylacetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy or phenylacetamide groups.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenoxy or phenylacetamide derivatives.
Scientific Research Applications
2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antidiabetic agent due to its ability to inhibit glycation processes.
Biological Studies: The compound can be used to study the effects of oxadiazole derivatives on various biological pathways.
Pharmacology: It may serve as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in glycation processes, thereby reducing the formation of advanced glycation end-products (AGEs).
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole ring but lacks the phenoxy and phenylacetamide groups.
Phenoxyacetamide derivatives: These compounds have the phenoxyacetamide group but may differ in the substituents on the aromatic rings.
Uniqueness
2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is unique due to the combination of the oxadiazole ring, phenoxy group, and phenylacetamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N3O4 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-13-7-6-12-18(19)23-25-22(26-30-23)17-11-5-8-14-20(17)29-15-21(27)24-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
WSOCBHWBQNDHIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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